5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are characterized by their five-membered ring structure containing two nitrogen atoms and one oxygen atom. The specific compound in question features an azetidine ring and a substituted phenyl group, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride is often derived from various synthetic methodologies that involve the reaction of amidoximes with carboxylic acid derivatives or other nucleophilic reagents. Research articles have documented the synthesis of related oxadiazole derivatives, highlighting their antimicrobial and biological activities .
This compound can be classified as:
The synthesis of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride can be achieved through several methods:
For instance, a typical synthesis may involve:
Key molecular data includes:
5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions typical for oxadiazoles:
The reactions often require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) are frequently employed to monitor reaction progress.
The mechanism of action for compounds like 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride often involves interaction with biological targets such as enzymes or receptors. The specific mechanism can vary based on its application but generally includes:
Studies have shown that certain oxadiazole derivatives possess antimicrobial properties, potentially acting through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Key physical properties include:
Chemical properties include:
5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities and applications .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangements sparked renewed interest [1] [5]. The 1960s marked a pivotal milestone with the introduction of Oxolamine, the first 1,2,4-oxadiazole-based drug approved as a cough suppressant [1]. This breakthrough demonstrated the scaffold’s biological relevance and initiated systematic investigations into its medicinal potential. By the 1970s–1980s, research expanded to include Prenoxdiazine (respiratory agent) and Ataluren (genetic disorder therapy), showcasing the pharmacophore’s versatility [1] [7]. Recent decades have seen a surge in patent applications and publications, reflecting a >200% increase in scientific attention since 2000, driven by the scaffold’s presence in natural products like marine alkaloids Phidianidines A/B and Quisqualic acid [1] [5].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Event/Compound | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesis | First reported 1,2,4-oxadiazole heterocycle |
1960s | Oxolamine (Perebron®) | First FDA-approved drug; antitussive agent |
1970s | Prenoxdiazine | Bronchospasmolytic/cough suppressant |
1980s | Fasiplon | Anxiolytic (non-benzodiazepine) |
2000s | Ataluren | Treatment for Duchenne muscular dystrophy |
2011 | Phidianidines (natural products) | Cytotoxic indole alkaloids from marine mollusks |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent instability while mimicking their spatial and electronic properties [3] [8]. Key advantages include:
This bioisosterism is exemplified in antibacterial agents like Compound 17, where the oxadiazole replaces an ester in DNA gyrase inhibitors (IC₅₀ = 1.2 μM against E. coli) [3]. Similarly, in 5-azetidin-3-yl derivatives, the oxadiazole mimics amide bonds, improving metabolic half-life (t₁/₂ > 60 min in hepatic S9 fractions) without compromising target engagement [6] [10].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Esters/Amides
Property | 1,2,4-Oxadiazole | Ester | Amide |
---|---|---|---|
Bond Angle (°) | 105–110 (N-O-N) | 110–120 (C-O-C) | 120 (C-N-C) |
Metabolic Stability | High (resists hydrolysis) | Low (esterase cleavage) | Moderate (protease) |
Dipole Moment (Debye) | 3.3–3.7 | 1.5–2.0 | 3.0–3.7 |
Hydrogen-Bond Acceptor | 2 sites | 1 site | 1–2 sites |
The azetidine (4-membered nitrogen heterocycle) moiety significantly enhances the pharmacokinetic properties of 1,2,4-oxadiazole derivatives through three key mechanisms:
Table 3: Pharmacokinetic Impact of Azetidine vs. Other Saturated *N-Heterocycles*
Parameter | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|
Ring Size | 4-membered | 5-membered | 6-membered |
Basic pK*a | ~11.0 | ~11.3 | ~11.2 |
Conformational Flexibility | Low (high ring strain) | Moderate | High |
Metabolic Stability (t₁/₂, min) | >60 (S9 fraction) | 30–45 | 20–30 |
logD (pH 7.4) | 1.0–2.0 | 1.5–2.5 | 2.0–3.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: